molecular formula C12H16ClNO2S B1440081 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride CAS No. 1240527-28-9

4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride

Cat. No.: B1440081
CAS No.: 1240527-28-9
M. Wt: 273.78 g/mol
InChI Key: HIOVCLSMVPAOMB-UHFFFAOYSA-N
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Description

4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound that belongs to the group of thiomorpholine derivatives. It is characterized by the presence of a benzoic acid moiety attached to a thiomorpholine ring via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride include other thiomorpholine derivatives such as:

  • 4-(Thiomorpholin-4-ylmethyl)phenol
  • 4-(Thiomorpholin-4-ylmethyl)aniline
  • 4-(Thiomorpholin-4-ylmethyl)benzamide

Compared to these compounds, this compound is unique due to the presence of the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOVCLSMVPAOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-28-9
Record name 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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